molecular formula C17H19FN4O3 B2357886 3-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide CAS No. 1208758-46-6

3-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide

Cat. No.: B2357886
CAS No.: 1208758-46-6
M. Wt: 346.362
InChI Key: AQDGPZBKRSEVMO-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro group and a morpholinopyrimidine moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the fluoro group, and attachment of the morpholinopyrimidine moiety. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.

    Substitution: Replacement of one functional group with another, allowing for the modification of the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.

Scientific Research Applications

3-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide stands out due to its specific substitution pattern and the presence of the morpholinopyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c18-14-3-1-2-13(10-14)17(23)19-4-7-25-16-11-15(20-12-21-16)22-5-8-24-9-6-22/h1-3,10-12H,4-9H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDGPZBKRSEVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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